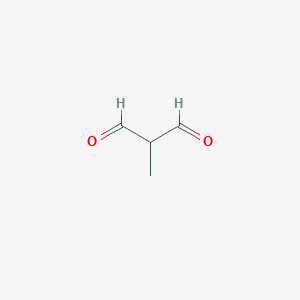

Methylmalondialdehyde

Beschreibung

Malondialdehyde as a Prominent Endogenous Product of Lipid Peroxidation

Malondialdehyde (MDA) is a significant and extensively studied organic compound that emerges as a natural byproduct of lipid peroxidation. nih.gov This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. researchgate.netmdpi.com Free radicals, which are highly reactive chemical species, attack these lipids, setting off a chain reaction that results in the formation of various secondary products, with MDA being one of the most notable. nih.govmdpi.com

The formation of MDA is a key indicator of oxidative damage within cells and tissues. The process begins when reactive oxygen species (ROS) abstract a hydrogen atom from a methylene (B1212753) group in a PUFA, forming a lipid radical. This radical then reacts with molecular oxygen to create a lipid peroxyl radical, which can then attack another fatty acid, propagating the chain reaction. The unstable lipid hydroperoxides that are formed can decompose into a variety of products, including aldehydes like MDA. mdpi.com MDA is also generated as a side product during the synthesis of thromboxane (B8750289) A2 from prostaglandin (B15479496) H2. nih.gov Due to its origins, the presence and concentration of MDA in biological samples are widely used as a reliable biomarker for assessing the extent of oxidative stress. researchgate.net

Overview of Malondialdehyde's Significance in Biological Systems and Disease Research

The significance of Malondialdehyde in biological and medical research stems from its high reactivity and its association with a multitude of pathological conditions. nih.gov As an electrophilic compound, MDA readily reacts with nucleophilic sites on various biomolecules, including proteins, DNA, and amino phospholipids (B1166683). researchgate.net These reactions lead to the formation of MDA adducts, which can disrupt normal cellular functions and contribute to cellular damage. For instance, its interaction with DNA is considered potentially mutagenic. nih.gov

Elevated levels of MDA have been implicated in a wide range of diseases, serving as a key biomarker for oxidative stress-related pathologies. nih.gov Research has consistently shown a correlation between increased MDA levels and conditions such as cardiovascular diseases, various forms of cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory diseases. nih.govontosight.ai In the context of disease research, monitoring MDA levels can provide valuable insights into disease mechanisms and has been explored as a potential prognostic marker. For example, studies have indicated that assessing MDA levels might help in evaluating the effectiveness of certain therapeutic interventions in cancer patients.

The measurement of MDA in biological samples such as blood, urine, and tissues is a critical tool for researchers. nih.gov While the thiobarbituric acid reactive substances (TBARS) assay is a widely used method, it can lack specificity. researchgate.net More advanced and reliable methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are often employed for more accurate quantification. ontosight.ai In some of these advanced analytical methods, Methylmalondialdehyde is utilized as an internal standard to ensure the precision and reproducibility of the measurements. researchgate.netnih.govnih.gov

Research Findings on Malondialdehyde (MDA)

| Disease Category | Associated Findings with Elevated MDA Levels | Reference |

|---|---|---|

| Cardiovascular Diseases | Elevated MDA levels are observed in patients, suggesting a link to endothelial dysfunction and atherogenesis. | |

| Cancer | Associated with increased oxidative stress in cancer patients; monitoring MDA can help assess therapeutic effectiveness. | |

| Neurodegenerative Disorders | In conditions like Alzheimer's disease, elevated MDA is linked to neuronal damage from oxidative stress. | |

| Systemic Lupus Erythematosus (SLE) | Higher serum MDA values are associated with cumulative musculoskeletal and skin damage, as well as activation of the complement system. | nih.gov |

| Allergy-Related Diseases | Used as a biomarker to measure oxidative stress in patients with rhinitis, asthma, urticaria, and atopic dermatitis. | nih.gov |

Comparison of Malondialdehyde with Related Aldehydes

| Compound | Structure Type | Biological Significance | Key Features |

|---|---|---|---|

| Malondialdehyde (MDA) | Aldehyde | Biomarker for oxidative stress, product of lipid peroxidation. | Highly reactive, forms adducts with DNA and proteins. nih.gov |

| This compound | Aldehyde | A reactive aldehyde involved in lipid peroxidation and oxidative stress. | Also used as an internal standard for the accurate measurement of MDA. ontosight.ainih.gov |

| 4-Hydroxynonenal (4-HNE) | Aldehyde | Cytotoxic and involved in inflammation. | A major product of lipid peroxidation, particularly from omega-6 polyunsaturated fatty acids. mdpi.com |

| Acetaldehyde | Aldehyde | Toxic, forms adducts with proteins. | Commonly associated with alcohol metabolism. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSFSCCSQAYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166786 | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-19-0 | |

| Record name | Methylmalondialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16002-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Synthesis and Metabolic Pathways of Malondialdehyde

Generation from Polyunsaturated Fatty Acid Oxidation

The primary endogenous source of MDA is the oxidation of PUFAs, particularly those with two or more double bonds. hmdb.caamegroups.org This process, known as lipid peroxidation, can occur through both enzymatic and non-enzymatic mechanisms, leading to the decomposition of lipids and the formation of various aldehydes, including MDA. nih.govresearchgate.net

Enzymatic pathways are a significant source of MDA production in vivo. nih.gov This process is not just a random consequence of cellular damage but a controlled, though sometimes detrimental, side reaction of specific metabolic pathways.

Cyclooxygenases (COX): As part of the prostaglandin (B15479496) biosynthesis pathway, cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). wikipedia.orgoup.com MDA is generated as a byproduct during the subsequent metabolism of PGH2. oup.comnih.gov

The enzymatic production of MDA is tightly linked to inflammatory processes and cellular signaling, where the enzymes involved are upregulated. nih.govnih.gov

Non-enzymatic formation of MDA occurs via a free radical-mediated chain reaction that attacks PUFAs within cell membranes and lipoproteins. ijhmr.comcreative-diagnostics.com This process is often initiated by reactive oxygen species (ROS). wikipedia.org

The mechanism involves three main stages:

Initiation: A reactive species, such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a PUFA, creating a lipid radical (L•). creative-diagnostics.com

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction. creative-diagnostics.com

Termination/Decomposition: The lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including MDA. hmdb.canih.gov This decomposition can involve the formation of prostaglandin-like bicyclic endoperoxides which then break down to yield MDA. nih.govcsic.es

This non-enzymatic cascade can lead to significant cellular damage as it disrupts membrane integrity and produces reactive aldehydes that can modify other biomolecules. researchgate.net

Malondialdehyde Production within Prostaglandin Biosynthesis

A significant enzymatic source of MDA is the biosynthesis of prostaglandins (B1171923) and, more specifically, thromboxanes. csic.estaylorfrancis.com This pathway is crucial in processes like platelet aggregation and vasoconstriction. nih.govtandfonline.com

The key steps are:

Arachidonic acid is released from cell membranes and acted upon by cyclooxygenase (COX) enzymes to produce the unstable endoperoxide, prostaglandin H2 (PGH2). wikipedia.orgnih.gov

In platelets and other cells, the enzyme thromboxane (B8750289) A2 synthase converts PGH2 into three main products in roughly equimolar amounts: thromboxane A2 (TXA2), 12-hydroxyheptadecatrienoic acid (HHT), and malondialdehyde (MDA). wikipedia.orgtandfonline.comnih.govmdpi.comuniprot.org

Therefore, the measurement of MDA formation can be used as an indirect indicator of prostaglandin and thromboxane synthesis. nih.govnih.gov Studies have shown that inhibiting this pathway, for instance with aspirin, prevents the formation of MDA by platelets. nih.gov Research in human colon cells also demonstrates that COX-2 activity is associated with the formation of MDA. oup.comnih.gov

Contributions of Endogenous Processes and Exogenous Factors to Malondialdehyde Load

The total amount of MDA in an organism, often referred to as the MDA load, is a sum of contributions from both internal (endogenous) and external (exogenous) sources. sum.edu.plhmdb.ca

Endogenous Sources:

Metabolic Reactions: The primary endogenous sources are the enzymatic and non-enzymatic lipid peroxidation pathways discussed previously. acs.org This includes mitochondrial respiration, immune cell responses, and enzyme activities (e.g., xanthine (B1682287) oxidase) that naturally produce ROS, leading to lipid peroxidation. hmdb.ca

Prostaglandin Synthesis: As detailed above, the synthesis of prostaglandins and thromboxanes is a key endogenous enzymatic source of MDA. amegroups.orgacs.org

Exogenous Factors:

Diet: MDA is present in foods, particularly in heated edible oils and processed meats, and can be absorbed during digestion. sum.edu.plcsic.estaylorfrancis.com However, much of the MDA in food exists in a bound form. amegroups.orgtaylorfrancis.com

Environmental Exposure: Exposure to various environmental stressors can increase the MDA load by inducing oxidative stress and subsequent lipid peroxidation. hmdb.catandfonline.com These factors include:

Ionizing and UV radiation. hmdb.ca

Environmental pollutants and toxins like ozone and tobacco smoke. hmdb.canih.gov

Infections by pathogens. nih.gov

Data Tables

Table 1: Key Enzymes in Malondialdehyde (MDA) Biosynthesis

| Enzyme Name | Pathway | Substrate | Product(s) Leading to or Including MDA |

| Cyclooxygenase (COX-1 & COX-2) | Prostaglandin/Thromboxane Synthesis | Arachidonic Acid | Prostaglandin H2 (PGH2) |

| Thromboxane A2 Synthase | Thromboxane Synthesis | Prostaglandin H2 (PGH2) | Thromboxane A2, 12-HHT, and Malondialdehyde (MDA) |

| Lipoxygenase (LOX) | Lipid Peroxidation | Polyunsaturated Fatty Acids (PUFAs) | Fatty Acid Hydroperoxides |

| Hydroperoxide Lyase | Lipid Peroxidation | Fatty Acid Hydroperoxides | Aldehydes (contributes to MDA) |

This table summarizes the primary enzymes involved in the enzymatic generation of MDA.

Table 2: Sources Contributing to Total Malondialdehyde (MDA) Load

| Source Type | Specific Origin | Mechanism |

| Endogenous | Lipid Peroxidation | Non-enzymatic, ROS-driven damage to PUFAs. hmdb.ca |

| Endogenous | Prostaglandin/Thromboxane Synthesis | Enzymatic conversion of PGH2 by thromboxane synthase. acs.org |

| Endogenous | Cellular Metabolism | ROS generation from mitochondria, peroxisomes, etc. nih.gov |

| Exogenous | Diet | Consumption of foods containing MDA (e.g., heated oils). sum.edu.pl |

| Exogenous | Environmental Pollutants | Exposure to tobacco smoke, ozone, toxins. hmdb.ca |

| Exogenous | Radiation | UV light, ionizing radiation inducing free radical formation. hmdb.ca |

Molecular Reactivity and Cellular Consequences of Malondialdehyde

Electrophilic Nature of Malondialdehyde and its Adduct Formation Potential

Malondialdehyde's reactivity stems from its electrophilic nature. nih.govtaylorandfrancis.com An electrophile is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair. In aqueous solutions, MDA's chemical form is dependent on the pH. nih.govscirp.org At a pH higher than its pKa of 4.46, it primarily exists as a less reactive enolic anion. nih.gov However, under more acidic conditions, which can occur during oxidative stress, MDA exists in a state of equilibrium between its protonated enol form (an α-β-unsaturated carbonyl aldehyde) and a dialdehyde (B1249045) form. nih.gov These forms are highly reactive. nih.gov

This reactivity allows MDA to readily form covalent bonds, known as adducts, with nucleophilic groups found in macromolecules like proteins, nucleic acids, and aminophospholipids. nih.govencyclopedia.pub A nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a chemical bond. The formation of these adducts is a key mechanism through which MDA exerts its biological effects. ijhmr.com

Malondialdehyde-Induced DNA Damage and Genotoxicity

The interaction of malondialdehyde with DNA is a significant aspect of its toxicity, leading to DNA damage and genotoxicity, which can contribute to mutagenesis and carcinogenesis. nih.gov

Formation of Mutagenic M1G DNA Adducts with Deoxyguanosine and Deoxyadenosine (B7792050)

Malondialdehyde reacts with DNA bases, primarily with deoxyguanosine (dG) and to a lesser extent with deoxyadenosine (dA) and deoxycytidine (dC), to form various adducts. nih.govthieme-connect.com The most abundant and well-studied of these is the pyrimido[1,2-α]purin-10(3H)-one adduct of deoxyguanosine, commonly known as M1dG. thieme-connect.comresearchgate.netacs.org The formation of M1dG involves both carbonyl groups of MDA reacting with the nitrogen atoms of the guanine (B1146940) base. thieme-connect.comresearchgate.net

Adducts with deoxyadenosine, termed M1dA (N6-(3-oxoprenyl)deoxyadenosine), are formed from the reaction of one of MDA's carbonyl groups with an exocyclic amino group of adenine. thieme-connect.comresearchgate.net The yield of M1dA is significantly lower than that of M1dG. thieme-connect.com Adducts with deoxycytidine (M1dC) are formed in even smaller, often trace, amounts. thieme-connect.comresearchgate.net

The M1dG adduct is considered a premutagenic lesion, meaning it is a DNA alteration that can lead to a permanent mutation. acs.org It has been shown to induce G to T and G to A mutations in DNA. acs.org

| Adduct Name | Abbreviation | DNA Base | Description | Mutagenic Potential |

| Pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine | M1dG | Deoxyguanosine | The most abundant MDA-DNA adduct, formed by the reaction of both MDA carbonyls with the guanine base. thieme-connect.comresearchgate.net | Induces G→T and G→A mutations. acs.org |

| N6-(3-oxoprenyl)deoxyadenosine | M1dA | Deoxyadenosine | Formed by the reaction of one MDA carbonyl with the exocyclic amino group of adenine. thieme-connect.comresearchgate.net | Contributes to base pair substitutions. oup.com |

| N4-(3-oxoprenyl)deoxycytidine | M1dC | Deoxycytidine | Formed in trace amounts from the reaction with deoxycytidine. thieme-connect.comresearchgate.net | Less significant contributor to mutations compared to M1dG and M1dA. oup.com |

Implications for DNA Integrity and Endogenous Repair Mechanisms

The formation of MDA-DNA adducts poses a significant threat to the integrity of the genome. pnas.org These lesions can block the progression of DNA and RNA polymerases, thereby interfering with essential cellular processes like replication and transcription. pnas.orgfrontiersin.org If not repaired, these adducts can lead to the introduction of mutations during DNA replication. oup.com

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of agents like MDA. The primary pathway for the removal of bulky adducts like M1dG is Nucleotide Excision Repair (NER). pnas.orgresearchgate.net NER is a versatile repair system that recognizes and removes a wide variety of DNA lesions that distort the DNA helix. researchgate.net A sub-pathway of NER, known as Transcription-Coupled Repair (TCR), is particularly important for removing lesions from actively transcribed genes, as it is triggered when RNA polymerase is stalled by a DNA adduct. pnas.org

Research has shown that M1dG is a strong block to transcription by RNA polymerases, making it a likely target for TCR. pnas.org In addition to NER, the Fanconi anemia pathway is also involved in the repair of DNA inter- and intrastrand crosslinks that can be caused by lipid peroxidation products like MDA. frontiersin.org However, some studies suggest that MDA itself can inhibit DNA repair mechanisms, potentially by directly interacting with and modifying repair proteins. researchgate.net This dual action of inducing DNA damage while simultaneously hampering its repair can significantly amplify the genotoxic effects of MDA. researchgate.net

Malondialdehyde-Protein Adduct Formation and Functional Alterations

In addition to its effects on DNA, malondialdehyde readily reacts with proteins, leading to the formation of adducts that can alter protein structure and function, thereby impacting a wide range of cellular processes. ijhmr.comnih.gov

Covalent Modifications of Amino Acid Residues (e.g., Lysine (B10760008), Histidine)

MDA forms covalent adducts with the nucleophilic side chains of several amino acid residues in proteins. nih.gov The most common targets are the ε-amino group of lysine and the imidazole (B134444) ring of histidine. nih.govresearchgate.net The reaction with lysine residues often occurs via a Schiff base reaction, leading to the formation of various adducts, including malondialdehyde-lysine (MDALys). nih.gov MDA can also generate cross-links between lysine residues (lys-MDA-lys) and between arginine and lysine residues. nih.gov These modifications are a form of non-enzymatic post-translational modification known as protein lipoxidation. nih.gov

| Amino Acid | Reactive Group | Type of Modification | Reference |

| Lysine | ε-amino group | Schiff base formation, covalent adducts (e.g., MDALys), cross-links. nih.gov | nih.gov |

| Histidine | Imidazole ring | Covalent adduct formation. nih.gov | nih.gov |

| Arginine | Guanidino group | Can form cross-links with lysine. nih.gov | nih.gov |

| Cysteine | Sulfhydryl group | Can react with MDA. nih.gov | nih.gov |

Effects on Protein Structure, Function, and Cellular Signaling Pathways

The covalent modification of proteins by MDA can have profound consequences for their structure and function. encyclopedia.pub These modifications can lead to:

Altered Protein Structure: The formation of adducts and cross-links can induce conformational changes, leading to protein aggregation and degradation. ijhmr.comoup.comnih.gov This can result in a loss of protein solubility and the formation of insoluble aggregates. nih.gov

Loss of Function: The modification of amino acid residues within the active site of an enzyme or a binding site of a receptor can lead to a loss of its biological activity. encyclopedia.pub For example, MDA-modified collagen has been shown to inhibit the contractile activity of fibroblasts. nih.gov

Impact on Cellular Signaling: MDA-modified proteins can interfere with cellular signaling pathways. ijhmr.com For instance, MDA has been shown to regulate glucose-stimulated insulin (B600854) secretion through the TCF7L2-dependent Wnt signaling pathway. ijhmr.com There is also evidence suggesting that oxidative stress, including the presence of MDA, may modulate the activation of the NLRP3 inflammasome through its effects on NF-κB signaling. mdpi.com Furthermore, dopamine's protective effects against ferroptosis have been linked to the Nrf2/HO-1 signaling pathway, which can be influenced by levels of MDA. acs.org The formation of MDA adducts can also lead to the generation of reactive oxygen species, further perpetuating a cycle of oxidative stress and cellular damage. nih.govoup.com

The accumulation of these damaged and dysfunctional proteins is thought to contribute to the cellular aging process and the pathogenesis of various diseases associated with oxidative stress. nih.govoup.com

Role of Malondialdehyde in Modulating Cellular Dysfunction and Apoptosis

Methylmalondialdehyde (MDA), a highly reactive dialdehyde, is a prominent end-product of lipid peroxidation, a process indicative of oxidative stress. Its accumulation within biological systems is a critical factor in the progression of cellular dysfunction and the initiation of apoptosis, or programmed cell death. MDA's cytotoxic effects are multifaceted, stemming from its ability to react with and modify essential biomacromolecules, thereby disrupting cellular homeostasis and triggering signaling cascades that culminate in cell demise.

Induction of Mitochondrial Dysfunction

The mitochondrion is a primary target of MDA-induced cellular damage. MDA can impair mitochondrial function through several mechanisms, leading to a cascade of events that promote apoptosis. One of the key events is the loss of mitochondrial transmembrane potential (Δψm), a critical component of normal mitochondrial function and energy production. nih.gov Studies have shown that exposure of cells to MDA leads to a significant decrease in Δψm. nih.gov This depolarization of the mitochondrial membrane is often a point of no return in the apoptotic process.

Furthermore, MDA-induced mitochondrial dysfunction is characterized by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A pivotal molecule in this process is cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby setting in motion the final execution phase of apoptosis. frontiersin.orgwjgnet.com Research has demonstrated that MDA treatment can induce the release of cytochrome c from the mitochondria. frontiersin.org

The structural integrity of mitochondria is also compromised by MDA. Electron microscopy studies have revealed that MDA exposure can lead to mitochondrial swelling, and the appearance of vacuole-like structures within the mitochondria, further indicating severe functional impairment. wjgnet.com This damage to mitochondrial structure and function disrupts cellular energy metabolism, leading to reduced ATP production and an overproduction of reactive oxygen species (ROS), which can exacerbate oxidative stress and further fuel the apoptotic cascade. nih.govnih.gov

Modification of Cellular Proteins

This compound is known to react with the primary amine groups of amino acid residues in proteins, particularly lysine, leading to the formation of protein adducts and cross-links. nih.gov This covalent modification can alter the structure and function of proteins, disrupting their normal cellular roles and contributing to apoptosis.

One of the significant consequences of MDA-induced protein modification is the activation of stress-activated protein kinase (SAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. nih.gov The activation of these pathways is a well-established response to cellular stress and can lead to the transcription of pro-apoptotic genes. Studies have shown that MDA treatment of neuronal cells leads to the activation of both JNK and ERK. nih.gov

The cross-linking of proteins by MDA can lead to the formation of high-molecular-weight aggregates that are resistant to degradation. The accumulation of these damaged proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, both of which are potent inducers of apoptosis.

Formation of DNA Adducts

In addition to proteins, MDA can also react with deoxyguanosine, deoxyadenosine, and deoxycytidine residues in DNA, forming a variety of adducts. nih.govaimspress.comnih.gov The most extensively studied of these is the pyrimido[1,2-α]purin-10(3H)-one (M1dG) adduct, formed from the reaction of MDA with deoxyguanosine. nih.gov

The formation of M1dG and other MDA-DNA adducts has significant genotoxic consequences. These adducts can block the progression of DNA and RNA polymerases, thereby interfering with DNA replication and transcription. nih.gov The stalling of RNA polymerase at an M1dG adduct in the transcribed strand of a gene can be a strong signal for the activation of transcription-coupled nucleotide excision repair (TC-NER). nih.gov However, if the damage is too extensive or if the repair mechanisms are overwhelmed, the cell may be directed towards apoptosis. nih.gov The persistence of such DNA adducts can lead to mutations and genomic instability, which are also potent triggers of programmed cell death. nih.gov The formation of these adducts can drive tumor cells toward apoptosis, a mechanism analogous to some chemotherapeutic drugs. aimspress.com

Modulation of Apoptotic Pathways

The cellular damage inflicted by this compound ultimately converges on the core apoptotic machinery. MDA-induced oxidative stress and macromolecular damage can modulate the expression and activity of key regulatory proteins in the apoptotic cascade.

A critical control point in the intrinsic pathway of apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family. nih.govfrontiersin.orgwikipedia.org MDA-induced cellular stress can shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. dovepress.com Bax, upon activation, translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. dovepress.comnih.gov

The release of cytochrome c into the cytosol, as mentioned earlier, triggers the activation of a cascade of cysteine proteases known as caspases. nih.govinflammasomelab.comu-tokyo.ac.jp This typically involves the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates effector caspases such as caspase-3. dovepress.commobt3ath.com Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. dovepress.com Studies have demonstrated that MDA-induced apoptosis is associated with the activation of caspase-9 and caspase-3. mobt3ath.com

Data Tables

Table 1: Effects of this compound on Mitochondrial Function and Apoptosis

| Parameter | Observation | Cellular Consequence | Reference(s) |

| Mitochondrial Transmembrane Potential (Δψm) | Significant decrease upon MDA exposure. | Depolarization of the mitochondrial membrane, a key step in apoptosis initiation. | nih.gov |

| Cytochrome c Release | Release from mitochondria into the cytosol. | Formation of the apoptosome and activation of initiator caspases. | frontiersin.orgwjgnet.com |

| Mitochondrial Morphology | Swelling and vacuolization. | Severe functional impairment and disruption of cellular energy metabolism. | wjgnet.com |

| Reactive Oxygen Species (ROS) Production | Increased intracellular accumulation. | Exacerbation of oxidative stress and further damage to cellular components. | nih.gov |

Table 2: Impact of this compound on Cellular Proteins and Signaling

| Target/Process | Effect of MDA | Downstream Signaling/Outcome | Reference(s) |

| Cellular Proteins | Formation of protein adducts and cross-linking (e.g., with lysine residues). | Altered protein structure and function, accumulation of damaged proteins. | nih.gov |

| Stress-Activated Protein Kinases (SAPK) | Activation of JNK and ERK pathways. | Transcription of pro-apoptotic genes. | nih.gov |

Table 3: Genotoxic Effects of this compound

| Biomolecule | Adduct Formed | Consequence | Reference(s) |

| DNA (Deoxyguanosine) | Pyrimido[1,2-α]purin-10(3H)-one (M1dG). | Blockage of DNA replication and transcription, potential for mutagenesis, and induction of apoptosis. | nih.govaimspress.com |

Table 4: Modulation of Apoptotic Pathway Components by this compound

| Apoptotic Component | Modulation by MDA | Role in Apoptosis | Reference(s) |

| Bax/Bcl-2 Ratio | Increased ratio (upregulation of Bax, downregulation of Bcl-2). | Promotes mitochondrial outer membrane permeabilization. | dovepress.com |

| Caspase-9 | Activation. | Initiator caspase in the intrinsic apoptotic pathway. | mobt3ath.com |

| Caspase-3 | Activation. | Effector caspase that executes the final stages of apoptosis. | dovepress.commobt3ath.com |

Malondialdehyde As a Biomarker and Its Involvement in Disease Pathophysiology

Malondialdehyde as a Key Biomarker of Systemic Oxidative Stress

Malondialdehyde is a well-established indicator of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. amegroups.orgmdpi.com This imbalance leads to cellular damage, and MDA, as a byproduct of the degradation of polyunsaturated fatty acids by ROS, serves as a reliable measure of this damage. amegroups.orgmdpi.com Its presence in various biological samples, including blood (serum and plasma), urine, saliva, and exhaled breath condensate, makes it a versatile biomarker for assessing systemic oxidative stress. amegroups.org Elevated levels of MDA have been associated with a multitude of health issues, including cancer, diabetes, and cardiovascular and neurodegenerative diseases, highlighting its significance in clinical research. mdpi.comdovepress.com

The quantification of MDA provides a window into the extent of lipid peroxidation and, by extension, the level of oxidative damage occurring within an organism. This information is crucial for understanding the underlying mechanisms of various diseases and for evaluating the effectiveness of therapeutic interventions aimed at mitigating oxidative stress.

Involvement in Neurodegenerative Pathologies

Oxidative stress is a significant contributor to the pathology of numerous central nervous system (CNS) disorders. The brain, with its high content of polyunsaturated fatty acids, is particularly vulnerable to lipid peroxidation, making MDA a relevant biomarker in this context. nih.gov

Malondialdehyde in Alzheimer's Disease and Neuronal Damage

In Alzheimer's disease, a progressive neurodegenerative disorder, oxidative stress is considered a key factor in the neuronal damage that characterizes the condition. Research has consistently shown elevated levels of MDA in the brains of Alzheimer's patients, suggesting a direct link between lipid peroxidation and the disease's progression. researchgate.net One study observed a significant increase in MDA levels in an animal model of Alzheimer's disease, indicating a compromised oxidative stress-defense mechanism. nih.gov The accumulation of MDA is associated with the neuronal damage and cognitive decline seen in Alzheimer's, making it a potential target for therapeutic strategies. nih.gov

A recent study from late 2024 suggests that Alzheimer's disease may progress in two distinct phases. alzra.org The initial, asymptomatic phase involves damage to a few susceptible brain cells, which then triggers a more destructive second phase characterized by the accumulation of plaques and tangles, the hallmark signs of the disease. alzra.org This early cellular damage could be linked to the initial increases in oxidative stress and MDA levels. alzra.org

Malondialdehyde Levels in Other Central Nervous System Disorders

Beyond Alzheimer's, elevated MDA levels have been implicated in a range of other CNS disorders. nih.gov Neuroinflammation is a common thread in many of these conditions, and it is often triggered by pro-inflammatory chemicals and reactive oxygen species. mdpi.com This inflammatory environment contributes to neuronal damage and the progression of diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.net The measurement of MDA in these contexts can provide valuable information about the extent of oxidative damage and disease activity.

Table 1: Malondialdehyde (MDA) Levels in Neurodegenerative Diseases

| Disease | Key Findings | Reference |

| Alzheimer's Disease | Significantly elevated MDA levels observed in brain tissue and animal models, indicating a strong correlation with neuronal damage and cognitive decline. | researchgate.netnih.gov |

| Other CNS Disorders | Increased MDA is a common feature, linked to neuroinflammation and oxidative damage in conditions like Parkinson's disease and ALS. | nih.govmdpi.comresearchgate.net |

Contributions to Cardiovascular Disease Progression

Oxidative stress plays a pivotal role in the development and progression of cardiovascular diseases. nih.govbioline.org.br Malondialdehyde, as a marker of lipid peroxidation, is deeply involved in the molecular mechanisms that lead to vascular damage and dysfunction. nih.gov

Malondialdehyde and Endothelial Dysfunction

The endothelium, the inner lining of blood vessels, is crucial for maintaining vascular health. Endothelial dysfunction, a key early event in the development of atherosclerosis, is often precipitated by oxidative stress. nih.gov High levels of MDA contribute to this dysfunction by damaging the endothelial glycocalyx, a protective layer on the surface of endothelial cells. nih.gov This damage impairs the endothelium's ability to regulate vascular tone, leading to conditions like arterial hypertension. nih.gov Furthermore, MDA can chemically modify low-density lipoprotein (LDL), creating MDA-LDL, which is a key factor in the initiation of atherogenesis. nih.gov Studies have shown that exposure of endothelial cells to MDA-modified proteins can lead to increased expression of pro-inflammatory molecules. nih.gov

Assessment in Atherogenesis and Hypertension-Related Conditions

Table 2: Malondialdehyde (MDA) in Cardiovascular Disease

| Condition | Key Findings | Reference |

| Endothelial Dysfunction | MDA damages the endothelial glycocalyx, impairing vascular tone regulation and promoting inflammation. | nih.govnih.gov |

| Atherogenesis | MDA-modified LDL is a key initiator of atherosclerosis. | nih.gov |

| Hypertension | Hypertensive patients exhibit higher MDA levels, which are linked to endothelial dysfunction and increased cardiovascular risk. | cellbiopharm.comnih.gov |

Association with Malignancy and Carcinogenesis

Malondialdehyde (MDA), a naturally occurring product of lipid peroxidation, has been increasingly implicated in the pathogenesis of cancer. Its role as a biomarker of oxidative stress and its inherent mutagenic and carcinogenic properties have drawn significant scientific attention.

Elevated Malondialdehyde Levels in Various Cancers

A substantial body of research has demonstrated a significant elevation of MDA levels in patients with various types of cancer, suggesting a strong association between lipid peroxidation and carcinogenesis. jabonline.injabonline.injhsci.ba This increase is not only observed in cancerous tissues but also in the blood serum and plasma of patients, indicating systemic oxidative stress. jhsci.basciencescholar.us

Breast Cancer: Studies have consistently shown higher serum and plasma MDA levels in breast cancer patients compared to healthy individuals. jhsci.banih.govneliti.compbbmi.org For instance, one study reported an average plasma MDA level of 6.33 micromol/L in breast cancer patients, significantly higher than in control subjects. nih.govresearchgate.net Another study found the mean MDA level in breast cancer patients to be 3.98 ± 0.35 nmol/ml, compared to 3.04 ± 0.36 nmol/ml in the control group. neliti.compbbmi.org Furthermore, some research suggests a trend of increasing MDA levels with a more advanced tumor stage. jhsci.ba

Lung Cancer: Patients with lung cancer also exhibit significantly elevated serum MDA levels. jabonline.injabonline.in One study documented a mean serum MDA level of 3.8 ± 2.5 nmol/mL in lung cancer patients, which was considerably higher than the 1.4 ± 0.8 nmol/mL found in the control group. jabonline.injabonline.in Another investigation reported an average plasma MDA level of 5.87 micromol/L in lung cancer patients. nih.govresearchgate.net These elevated levels are associated with the development of cancer, irrespective of smoking status, although smoking can further increase the levels of oxidants. jabonline.injabonline.in There is also a noted positive correlation between MDA and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), another marker of oxidative DNA damage, in lung cancer patients. tandfonline.com

Colorectal Cancer: In colorectal cancer (CRC), serum MDA levels have been observed to increase progressively with the stage of the disease, reaching their highest values in the fourth stage. nih.govsrce.hrresearchgate.net Significantly higher MDA concentrations are found in patients with deeper tumor invasion (pT4) and in those with lymph node (N1 and N2) and distant metastases. nih.govsrce.hrresearchgate.net This suggests that MDA levels could serve as an independent risk factor for the stage of CRC and a predictor of tumor invasion and metastasis. nih.gov However, it is worth noting that some studies have reported lower MDA levels in CRC patients compared to control groups. mdpi.com

Prostate Cancer: Increased levels of MDA have also been identified in patients with prostate cancer. medicopublication.comnih.govscirp.orgbanglajol.info One study reported an average MDA level of 3.10±0.42 (µmol/L) in prostate cancer patients. medicopublication.com Another found a significantly higher MDA level of 0.215 ± 0.06 among prostate cancer subjects compared to controls (0.073 ± 0.04). scirp.org This elevation in MDA is often accompanied by a decrease in antioxidant enzyme activities, indicating an imbalance between oxidants and antioxidants in the development of prostate cancer. nih.govtandfonline.com

Interactive Data Table: Malondialdehyde Levels in Various Cancers

| Cancer Type | Sample Type | Patient MDA Level | Control MDA Level | Source |

| Breast Cancer | Plasma | 6.33 micromol/L | - | nih.govresearchgate.net |

| Breast Cancer | Serum | 3.98 ± 0.35 nmol/ml | 3.04 ± 0.36 nmol/ml | neliti.compbbmi.org |

| Breast Cancer | Serum | 1.380 ± 0.714 mg/dL | 0.720 ± 0.089 mg/dL | sciencescholar.us |

| Lung Cancer | Serum | 3.8 ± 2.5 nmol/mL | 1.4 ± 0.8 nmol/mL | jabonline.injabonline.in |

| Lung Cancer | Plasma | 5.87 micromol/L | - | nih.govresearchgate.net |

| Lung Cancer | Serum | 32.93±3.61 | 15.95±1.04 | dergipark.org.tr |

| Colorectal Cancer | Serum | Progressively increases with stage | 36.7 (13.1-58.7) ng/mL | nih.gov |

| Prostate Cancer | Serum | 3.10±0.42 µmol/L | - | medicopublication.com |

| Prostate Cancer | - | 0.215 ± 0.06 | 0.073 ± 0.04 | scirp.org |

| Prostate Cancer | Blood | 4.55 ± 1.483 µmol/ml | 3.15 ± 0.58 µmol/ml | tandfonline.com |

Mutagenic and Carcinogenic Potential of Malondialdehyde

MDA is not merely a marker of oxidative stress but also an active participant in carcinogenesis due to its mutagenic and carcinogenic properties. nih.govnih.govaaqr.orgoup.com It readily reacts with DNA to form various adducts, primarily with deoxyguanosine and deoxyadenosine (B7792050). nih.govresearchgate.net

The major DNA adduct formed by MDA is a pyrimidopurinone known as M1G (pyrimido[1,2-a]purin-10(3H)-one). nih.govresearchgate.net M1G is considered a significant endogenous DNA adduct in humans and has been detected in various healthy tissues, including the liver, leukocytes, pancreas, and breast. nih.govresearchgate.net The presence of M1G can lead to mutations, as it obstructs the Watson-Crick base pairing region of DNA, making it a block to replication and a potent premutagenic lesion. pnas.org Site-specific mutagenesis studies have confirmed that M1G is mutagenic in bacteria. nih.govpnas.org

The mutagenicity of MDA has been unequivocally demonstrated, with studies showing it can induce mutations in bacterial strains like Salmonella typhimurium. nih.gov Furthermore, MDA is carcinogenic in rats. oup.com The formation of MDA-DNA adducts is believed to contribute to the genetic instability observed in cancer cells. aimspress.com These adducts can cause both frameshift and base-pair mutations, and the instability of microsatellite sequences in genes involved in carcinogenesis has been linked to cancer development. oup.com Higher levels of M1G have been found in cancer cases compared to controls, suggesting a direct link between this adduct and cancer development and progression. oup.com

Malondialdehyde's Role in Inflammatory Processes

Oxidative stress and inflammation are intricately linked, with each process capable of inducing and amplifying the other. Malondialdehyde, as a key product of lipid peroxidation, plays a significant role in this interplay, particularly in chronic inflammatory conditions.

Chronic Inflammation and Oxidative Damage Correlated with Malondialdehyde

Chronic inflammation is a hallmark of many diseases and is often associated with a state of persistent oxidative stress. dovepress.com In such conditions, the excessive production of reactive oxygen species (ROS) leads to widespread cellular damage, including the peroxidation of lipids, which in turn generates MDA. hilarispublisher.com High levels of MDA are, therefore, often correlated with a heightened inflammatory state. mdpi.com

The presence of MDA and other reactive aldehydes can further perpetuate the inflammatory cycle. aimspress.com These aldehydes can react with cellular components, leading to cellular dysfunction and the activation of inflammatory pathways. mdpi.com This creates a vicious cycle where inflammation drives oxidative stress, leading to MDA formation, which then exacerbates the inflammatory response. mdpi.com This chronic feedback loop of inflammation and oxidative stress is a contributing factor to the pathogenesis of numerous chronic diseases. dovepress.comresearchgate.net

Malondialdehyde in Specific Inflammatory Conditions (e.g., Inflammatory Bowel Disease)

Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), is a classic example of a chronic inflammatory condition where MDA plays a significant role. frontiersin.orgunmc.edu In IBD, the gut is subjected to abnormally high levels of ROS, leading to significant oxidative damage. frontiersin.org

Numerous studies have consistently reported elevated levels of MDA in patients with IBD. frontiersin.orgnih.govresearchgate.net These increased levels are found in the blood, stool, and even in biopsies of the intestinal lining, and they often correlate with the severity of the disease. frontiersin.org For example, plasma MDA levels in Crohn's disease patients have been found to be significantly higher than in healthy controls. ucf.eduresearchgate.net Similarly, elevated MDA levels are observed in patients with ulcerative colitis. researchgate.netresearchgate.net

The increased production of MDA in IBD has several detrimental effects. It contributes to the damage of the gut lining by causing cellular injury and disrupting the tight junctions between intestinal epithelial cells. frontiersin.orgresearchgate.net This damage further activates inflammatory signaling pathways, exacerbating the inflammation. frontiersin.org Therefore, MDA is considered a reliable marker for assessing oxidative stress in IBD and its levels can be used to monitor disease activity and the response to treatment. frontiersin.org

Malondialdehyde in Other Pathophysiological Conditions

Beyond its well-established roles in cancer and inflammation, elevated levels of malondialdehyde are associated with a wide range of other pathophysiological conditions, underscoring its significance as a general marker of oxidative stress and cellular damage. nih.gov These conditions include cardiovascular diseases, diabetes, neurodegenerative disorders, and skin diseases. mdpi.comnih.gov

For instance, in the context of chronic spinal cord injury, a condition marked by inflammation and secondary damage, plasma MDA levels are significantly elevated. mdpi.com This increase is attributed to the generation of ROS and subsequent lipid peroxidation in the injured spinal cord tissue. mdpi.com The high levels of MDA may contribute to the secondary damage that occurs after the initial injury, including inflammation, apoptosis, and demyelination. mdpi.com

Similarly, in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, oxidative stress is a key contributor to the pathophysiology. hilarispublisher.com Elevated MDA levels have been correlated with the severity and progression of these allergic conditions, making it a promising biomarker for risk stratification and monitoring. hilarispublisher.com The measurement of MDA provides insights into the extent of lipid peroxidation and ROS-mediated damage that drives allergic inflammation. hilarispublisher.com

Furthermore, skin diseases like psoriasis, vitiligo, and alopecia have been linked to lipid peroxidation, with MDA and other aldehydes enhancing inflammation by stimulating pro-inflammatory genes and cytokine production. mdpi.com

Malondialdehyde in Metabolic Disorders (e.g., Diabetes)

In metabolic disorders such as diabetes mellitus, chronic hyperglycemia enhances the production of reactive oxygen species, leading to increased oxidative stress and lipid peroxidation. Malondialdehyde is consequently elevated in diabetic patients and is considered a marker of this oxidative damage. nih.govresearchgate.net Studies have shown significantly higher serum MDA levels in diabetic patients, particularly those with complications like retinopathy, compared to healthy individuals. researchgate.net

The precise measurement of these elevated MDA levels is crucial for monitoring disease progression and the effectiveness of therapies. Analytical methods, such as a micro-extraction-spectrophotometric assay, have been developed for this purpose. researchgate.net To enhance the accuracy of these measurements, especially in complex biological matrices like serum, robust analytical methods are required. HPLC methods that employ derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used for plasma MDA analysis. researchgate.netresearchgate.net The use of Methylmalondialdehyde as an internal standard in such HPLC methods significantly improves the reliability and reproducibility of the results by accounting for variations during the analytical process. nih.govresearchgate.net

Malondialdehyde in Renal Dysfunction and Hemodialysis Patients

Patients with chronic renal insufficiency and those undergoing hemodialysis exhibit significant oxidative stress. nih.gov The measurement of plasma MDA is a key tool for assessing this stress. Research indicates that total and bound MDA concentrations are significantly higher in patients with end-stage renal disease (ESRD) and those on hemodialysis compared to healthy controls. nih.govoup.com Interestingly, free MDA levels are particularly elevated in dialysis patients, suggesting that the dialysis process itself may contribute to oxidative stress. nih.gov

Given that renal impairment can affect the clearance of MDA, distinguishing between its free and bound forms is important for an accurate assessment of oxidative status. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and HPLC are the reference methods for these precise measurements. nih.govoup.com To achieve the necessary accuracy, particularly when differentiating MDA forms, the use of an internal standard is critical. This compound serves this function in HPLC methods, allowing for the reliable quantification of MDA in plasma from patients with renal disease. nih.govoup.com For instance, one study found median MDA levels in hemodialysis patients to be 9 nmol/mL, significantly higher than the 5.5 nmol/mL found in controls, highlighting the oxidative burden in these patients. researchgate.net

Malondialdehyde in Respiratory Pathologies

Oxidative stress is a key component in the pathogenesis of chronic inflammatory lung diseases like asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. nih.govmdpi.com Malondialdehyde can be measured in various samples, including blood, bronchoalveolar lavage fluid, and exhaled breath condensate (EBC), to assess oxidative stress in the respiratory system. mdpi.comamegroups.org Studies have found that MDA levels in EBC are significantly higher in patients with asthma, COPD, and bronchiectasis compared to healthy individuals. nih.gov In COPD patients, higher MDA concentrations have been correlated with a greater degree of airflow limitation. nih.gov

The collection of EBC is a non-invasive method to directly sample the airway lining fluid. mdpi.com However, biomarkers in EBC are often present in very low concentrations, making highly sensitive and specific analytical methods essential. researchgate.net While the thiobarbituric acid reactive substances (TBARS) assay is common, it can lack specificity. researchgate.net Advanced chromatographic techniques are preferred for their accuracy. researchgate.netamegroups.org The use of this compound as an internal standard in techniques like capillary zone electrophoresis has been demonstrated for analyzing homogenate samples, providing a reliable means to quantify the low levels of MDA typical in respiratory samples. researchgate.net

Malondialdehyde in Pregnancy Complications (e.g., Preeclampsia)

Preeclampsia, a serious hypertensive disorder of pregnancy, is strongly associated with increased oxidative stress and endothelial dysfunction. nih.gov Elevated lipid peroxidation is believed to play a central role in its pathophysiology, and as a result, serum and plasma levels of MDA are significantly increased in preeclamptic women compared to those with normal pregnancies. nih.govbvsalud.orgrdd.edu.iq One study found that the average plasma MDA level in women with severe preeclampsia before delivery was 1.48 nmol/ml, which significantly decreased to 1.25 nmol/ml just two hours after delivery, suggesting the placenta's role in the oxidative process. inajog.com

Accurately tracking these changes in MDA levels is important for understanding the disease and developing potential interventions. High-performance liquid chromatography (HPLC) is a frequently used method for analyzing plasma MDA in preeclampsia studies. inajog.comnih.gov To ensure that the reported values are accurate and reproducible, an improved HPLC method utilizing this compound as an internal standard has been developed. nih.gov This method enhances the recovery of MDA from its bound forms and provides a reliable tool for researchers investigating the role of oxidative stress in preeclampsia. nih.govresearchgate.net

| Research Finding on MDA Levels in Preeclampsia | MDA Concentration (nmol/mL) | Reference |

| Severe Preeclampsia (Before Delivery) | 1.48 ± 0.41 | inajog.com |

| Severe Preeclampsia (2-hours Post-Delivery) | 1.25 ± 0.34 | inajog.com |

| Preeclamptic Patients (Cases) | 1280.02 ± 9.55 ng/mL | bvsalud.org |

| Normotensive Pregnant (Controls) | 826.51 ± 9.84 ng/mL | bvsalud.org |

Note: Values from different studies may not be directly comparable due to variations in methodology and units.

Malondialdehyde and the Aging Process

The free radical theory of aging posits that cumulative damage from reactive oxygen species contributes to the functional decline seen in aging. nih.govmsjonline.org Malondialdehyde, as a stable product of lipid peroxidation, is a widely studied biomarker in this context. mdpi.comresearchgate.net Research has consistently shown that plasma MDA levels increase with age. nih.gov A study comparing young (21-40 years) and elderly (61-85 years) subjects found significantly higher plasma MDA and protein carbonyl levels, as well as increased DNA damage, in the elderly group. nih.gov The accumulation of MDA-related damage is particularly noted in tissues with long-lived cells like the brain and heart. mdpi.com

Investigating the relationship between MDA and aging requires the analysis of numerous samples, often collected over long-term studies. The stability of the analytical process is paramount. Using an internal standard like this compound in chromatographic methods provides the necessary precision to detect age-related changes in MDA levels reliably. nih.govscirp.org This ensures that observed differences are due to biological variation with age rather than analytical variability.

Malondialdehyde in Ocular Diseases

Oxidative stress is implicated in the pathology of numerous ocular diseases affecting both the anterior and posterior segments of the eye. acquirepublications.orgnih.gov Conditions such as keratoconus, bullous keratopathy, Fuchs' endothelial dystrophy, and glaucoma have all been linked with elevated levels of MDA. acquirepublications.orgarvojournals.org In keratoconus, a progressive thinning of the cornea, increased levels of cytotoxic byproducts from lipid peroxidation, including MDA, have been found in corneal tissue. arvojournals.orgmdpi.com One study measured MDA concentrations in keratoconic corneas at 0.58 µmol/mg of protein, significantly higher than the 0.28 µmol/mg of protein found in healthy control corneas. researchgate.net

Markers of oxidative stress can be detected in tears, aqueous humor, and corneal tissue itself. acquirepublications.orgnih.gov The analysis of these samples, which are often available only in small quantities, demands highly sensitive and specific methods. The use of this compound as an internal standard is valuable in analytical platforms like HPLC and GC-MS to ensure accurate quantification of MDA, thereby helping to elucidate the role of oxidative damage in the progression of these sight-threatening diseases. nih.govresearchgate.net

Analytical Methods Employing this compound

The precision of biomarker quantification is paramount. This compound (Me-MDA) is a preferred internal standard for measuring Malondialdehyde (MDA) because of its structural similarity and absence in biological systems.

| Analytical Technique | Derivatization Agent | Detection Method | Sample Type | Key Advantage of using Me-MDA | Reference |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | UV Detection | Plasma | Improves recovery and reproducibility | nih.gov |

| Capillary Zone Electrophoresis (CZE) | None (native molecule) | UV Detection | Brain Homogenate | Enables rapid and direct detection without derivatization | researchgate.net |

| Gas Chromatography (GC) | Pentafluorophenylhydrazine (B1196947) | Electron Capture / Mass Spectrometry | Brain Homogenate | Allows for sensitive detection in complex samples | researchgate.net |

Advanced Analytical Methodologies for Malondialdehyde Quantification and Characterization

Methodological Challenges in Accurate Malondialdehyde Measurement in Biological Matrices

Reliable quantification of malondialdehyde in complex biological samples like plasma, serum, or tissue homogenates is a formidable challenge. nih.govscirp.org This difficulty arises from both pre-analytical and analytical issues, including the inherent instability of MDA and its presence in multiple forms. nih.govresearchgate.net

The most traditional and widely used method for MDA determination is the Thiobarbituric Acid Reactive Substances (TBARS) assay. researchgate.netnwlifescience.com This method involves the reaction of thiobarbituric acid (TBA) with MDA under high-temperature, acidic conditions, forming a pink MDA-TBA2 adduct that is measured spectrophotometrically at approximately 532 nm. scirp.orgnwlifescience.com

Despite its simplicity and cost-effectiveness, the TBARS assay suffers from a significant lack of specificity. nwlifescience.comnih.gov The term "TBARS" itself implies that TBA reacts not only with MDA but also with a variety of other compounds present in biological samples. nwlifescience.comrsc.org These interfering substances include other aldehydes, sugars, and amino acids, which can also form colored adducts, leading to a potential overestimation of MDA levels. nih.govrsc.org This poor specificity can obscure true differences in lipid peroxidation levels in clinical and research studies. nih.gov The complexities of the biological matrix can also cause baseline shifts in spectral analysis, making direct comparison with pure standards impossible without corrective measures. nwlifescience.com To achieve the necessary specificity, chromatographic separation of the MDA-TBA2 adduct from other interfering compounds is essential. nih.gov

In biological systems, MDA exists in two forms: a free form and, more predominantly, a form covalently bound to the amino groups of macromolecules such as proteins and nucleic acids. rsc.orgoup.comnih.gov This distinction is crucial as free MDA may represent recent oxidative injury, while the total MDA (free + bound) provides a broader picture of the cumulative damage. longdom.org

Analytical methods must therefore incorporate steps to differentiate between these two pools or to measure the total concentration accurately. To measure total MDA, a hydrolysis step is required to release the MDA from its bound state. nih.gov This is typically achieved through alkaline hydrolysis, for example, by incubating the sample with sodium hydroxide (B78521) (NaOH) at an elevated temperature (e.g., 60°C) before derivatization. longdom.orgnih.govnih.gov Conversely, the measurement of free MDA involves sample preparation under milder conditions that precipitate proteins and prevent the breakdown of the bound form, such as extraction with acetonitrile (B52724) or precipitation with trichloroacetic acid without a heating step. longdom.orgnih.gov The choice of sample preparation, particularly the conditions of hydrolysis, is a critical factor in obtaining accurate and meaningful results. nih.gov

Chromatographic Techniques for Malondialdehyde Analysis

To overcome the specificity issues of the TBARS assay, various chromatographic techniques have been developed. These methods separate MDA from interfering matrix components before detection, providing significantly more reliable and accurate quantification. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is the most common separative method for MDA analysis due to its simplicity, good selectivity, and sensitivity. rsc.org These methods typically involve a derivatization step to create a stable MDA derivative that can be easily detected.

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with MDA under mild acidic conditions to form a stable hydrazone derivative. longdom.orgnih.gov This derivative can be separated on a reversed-phase C18 column and detected using an ultraviolet (UV) or a Photo Diode Array (PDA) detector. rsc.orgnih.gov The use of a PDA detector offers an advantage by providing spectral information that can confirm the purity of the chromatographic peak. nih.gov For enhanced sensitivity, fluorescent derivatizing agents such as 9-fluorenylmethoxycarbonyl (FMOC)-hydrazine can be employed, allowing for fluorescence detection with very low detection limits. researchgate.net

To improve the accuracy and reproducibility of HPLC methods, an internal standard is often used. Methylmalondialdehyde (Me-MDA) is a compound structurally similar to MDA that is not naturally present in biological samples, making it an excellent internal standard. oup.comnih.gov Its inclusion in the analysis compensates for variations during sample preparation and injection, leading to more precise quantification. researchgate.netnih.gov

Table 1: Comparison of Selected HPLC Methods for Malondialdehyde (MDA) Quantification

| Derivatizing Agent | Internal Standard | Detection | Limit of Detection (LOD) | Recovery | Sample Matrix | Citation(s) |

|---|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | This compound | UV | Not Reported | 88.5% | Plasma | nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Dideuterated MDA | HRMS | 100 nM (LLOQ) | 101-107% (Accuracy) | Plasma | nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | None | DAD | 0.11 µM | 78% | Plasma | researchgate.net |

| 9-Fluorenylmethoxycarbonyl Hydrazine | None | Fluorescence | 4.0 nM | 95.3% | Plasma | researchgate.net |

DAD: Diode Array Detection; HRMS: High-Resolution Mass Spectrometry; LLOQ: Lower Limit of Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for MDA analysis. These methods require the conversion of the non-volatile MDA into a volatile derivative suitable for gas chromatography. nih.govscirp.org

Common derivatizing agents for GC-MS analysis include pentafluorobenzyl bromide (PFB-Br) and pentafluorophenylhydrazine (B1196947) (PFPH). nih.govnih.gov The PFB-Br reagent reacts with the central carbon atom of MDA to form a stable derivative. nih.gov Following separation on a GC column, the derivative is detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govnih.gov

The gold standard for quantification in mass spectrometry-based methods is isotope dilution, which involves using a stable isotope-labeled version of the analyte as an internal standard. researchgate.net For MDA analysis, dideuterated MDA (d2-MDA) is often used. oup.comnih.gov However, This compound (Me-MDA) has also been successfully validated and used as a suitable internal standard in GC-MS methods, as it is easily detectable and absent from biological samples. oup.comcolab.ws The use of an internal standard like Me-MDA or d2-MDA is crucial for correcting any analyte loss during the extensive sample preparation and derivatization steps. oup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold-standard analytical technique for quantifying trace-level compounds in complex matrices. nih.govcreative-proteomics.com This method combines the excellent separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. creative-proteomics.com

In LC-MS/MS analysis of MDA, the analyte is first derivatized, often with agents like dansylhydrazine or DNPH, to form a stable product with good ionization properties. nih.govnih.gov After separation by LC, the derivative is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The technique's power lies in Multiple Reaction Monitoring (MRM), where a specific precursor ion of the MDA derivative is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. creative-proteomics.com This process is highly specific and significantly reduces background noise from the biological matrix, allowing for exceptionally low detection limits and high accuracy. nih.govcreative-proteomics.com

While isotopically labeled internal standards are ideal for LC-MS/MS, This compound (Me-MDA) has also been incorporated as an internal standard in LC-MS/MS methods for the analysis of MDA and other related biomarkers. researchgate.netresearchgate.net

Table 2: Summary of Chromatographic Methodologies for Malondialdehyde Analysis

| Technique | Common Derivatizing Agent(s) | Detection Principle | Key Advantages | Role of this compound (Me-MDA) |

|---|---|---|---|---|

| HPLC-UV/PDA/Fluorescence | DNPH, TBA, FMOC-hydrazine | UV absorbance, Diode array spectral analysis, Fluorescence | Good selectivity, cost-effective, high sensitivity with fluorescence | Used as a non-isotopic internal standard to improve accuracy and precision. researchgate.netoup.comnih.gov |

| GC-MS | PFB-Br, PFPH | Electron impact ionization, mass filtering (SIM) | High sensitivity and specificity | Validated as a suitable internal standard for quantification. oup.comcolab.ws |

| LC-MS/MS | DNPH, Dansylhydrazine | Electrospray ionization, Multiple Reaction Monitoring (MRM) | Gold standard; highest sensitivity and specificity, minimizes matrix effects | Used as an internal standard in multi-analyte methods. researchgate.netresearchgate.net |

Electrochemical and Immunochemical Detection Platforms for Malondialdehyde

The detection and quantification of malondialdehyde (MDA), a key biomarker of lipid peroxidation, have been significantly advanced by the development of specialized electrochemical and immunochemical platforms. These methods offer high sensitivity and specificity, enabling the analysis of MDA in complex biological matrices.

Electrochemical biosensors have emerged as a powerful tool for MDA detection, providing advantages such as rapid analysis, high sensitivity, and the potential for miniaturization into portable devices. frontiersin.orgfrontiersin.orgmdpi.comacs.org These sensors work by converting the recognition of the target analyte, MDA, into a measurable electrical signal. frontiersin.org The development of these platforms often involves modifying electrode surfaces with nanomaterials to enhance conductivity, increase surface area, and improve sensitivity. frontiersin.orgmdpi.commdpi.com

One innovative approach involves a screen-printed carbon electrode (SPCE) modified with porphyrin-functionalized magnetic graphene oxide (TCPP-MGO). nih.gov This sensor leverages the magnetic properties of the material for efficient separation and preconcentration of the analyte. nih.gov To improve the electrochemical signal, MDA is derivatized with diaminonaphthalene (DAN). nih.gov The system demonstrated excellent performance for MDA monitoring in serum, with a broad linear range of 0.01–100 µM and a practical limit of quantification of 0.010 µM. nih.gov Another strategy employs a molecularly imprinted polymer (MIP) on a multiwalled carbon nanotube-modified glassy carbon electrode. mdpi.com This sensor showed a linear response to MDA from 0.5 to 100 µM with a low detection limit of 15 nM and was successfully used to measure MDA in real samples. mdpi.com

The integration of various nanomaterials and recognition elements continues to drive innovation in this field. For example, immunosensors have been developed for the simultaneous detection of low-density lipoprotein (LDL) and its modified form, MDA-LDL, using antibody-redox probe conjugates on magnetic beads. mdpi.com These advanced electrochemical systems offer promising alternatives to traditional analytical methods for routine monitoring of oxidative stress biomarkers. frontiersin.orgnih.gov

Table 1: Performance of a Porphyrin-Functionalized Electrochemical Sensor for MDA nih.gov

| Parameter | Value |

|---|---|

| Linear Range | 0.01–100 µM |

| Correlation Coefficient | 0.9996 |

| Practical Limit of Quantification (P-LOQ) | 0.010 µM |

| Relative Standard Deviation (RSD) (for 30 µM MDA) | 6.87% |

Immunochemical methods, particularly immunoslot blot (ISB) assays, provide a highly sensitive and specific means of detecting DNA damage induced by MDA. excli.de These assays typically target the major MDA-DNA adduct, a pyrimidopurinone known as M1-dG (3-(2'-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one). nih.govnih.govoup.com The development of monoclonal antibodies specific to M1-dG has been crucial for the success of these immunoassays. oup.com

The ISB technique is valued for its ability to quantify adduct levels in very small amounts of DNA, often as little as 1 microgram, making it suitable for analyzing precious human tissue samples. nih.govnih.gov Studies have demonstrated the assay's high sensitivity, with detection limits as low as 2.5 adducts per 10^8 normal bases. nih.govoup.com This level of sensitivity is comparable to other methods like ³²P-post-labelling, but the ISB assay is generally less time-consuming and laborious. nih.govoup.com

The validity of the immunoslot blot assay has been confirmed through comparison with other analytical techniques, such as HPLC/³²P-post-labelling, showing a high correlation between the M1-dG levels measured by both methods. nih.govoup.com ISB assays have been successfully applied to quantify M1-dG in DNA from various human sources, including white blood cells, gastric biopsies, and oral mucosa cells, revealing interindividual variations in DNA damage. nih.govnih.govoup.com

Table 2: Comparative Findings of Immunoslot Blot Assays for M1-dG Adducts

| Source of DNA | Adducts Detected (per 10^8 bases) | DNA Required | Limit of Detection (adducts/10^8 bases) | Reference |

|---|---|---|---|---|

| Human White Blood Cells | 5.6–9.5 | 1 µg | 2.5 | nih.govoup.com |

| Human Gastric Biopsy | 3.1–64.3 | 1 µg | 2.5 | nih.govoup.com |

| Human Leukocyte DNA | 7.0–166.5* | 1 µg | ~5 | nih.gov |

| Human Gastric Biopsy DNA | 3.0–64.3* | 1 µg | ~5 | nih.gov |

*Note: Original data in adducts per 10^7 bases was converted for comparison.

Spatial Resolution Techniques for Malondialdehyde Adducts in Tissues

Understanding the precise location of lipid peroxidation products and their adducts within tissues is critical for elucidating their role in pathology. Spatial resolution techniques provide this capability, mapping the distribution of molecules at a microscopic level.

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of a wide range of molecules, including lipids and their adducts, directly from tissue sections. maastrichtuniversity.nlmaastrichtuniversity.nl Among various MSI methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) is frequently employed for biomedical research due to its ability to analyze a broad mass range and provide high spatial resolution, down to the single-cell level. maastrichtuniversity.nlmaastrichtuniversity.nlnih.gov

In a typical MALDI-MSI workflow, a thin tissue section is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. A mass spectrum is generated for each spot (pixel), and by compiling the data from all pixels, a molecular map of the tissue surface is created. maastrichtuniversity.nl This allows for the localization of specific lipid species and potential MDA adducts within distinct anatomical regions of a tissue. nih.gov

While MSI is a powerful tool, challenges exist, such as ion suppression, where the presence of highly abundant molecules like certain phospholipids (B1166683) can hinder the detection of less abundant species. nih.gov The choice of matrix and sample preparation protocols, including tissue washing steps to remove interfering substances like salts and lipids, are critical for obtaining high-quality imaging data. core.ac.ukcore.ac.uk Despite these challenges, MSI has been successfully used to map lipid profiles and has been applied to identify protein targets of lipid peroxidation products in various tissues and cell models. oregonstate.edunih.gov The technique offers unique insights into the compartmentalization of lipid biochemistry and the localized nature of oxidative damage. nih.gov

Role of this compound (Me-MDA) as an Internal Standard in Analytical Assays

Accurate quantification of MDA in biological samples is often complicated by matrix effects and variations during sample preparation. The use of a suitable internal standard is crucial to correct for these variables and ensure the reliability of the results. oup.com this compound (Me-MDA) has been proposed and validated as an effective internal standard for MDA analysis due to its structural similarity to MDA, its absence in biological matrices, and its ease of synthesis. oup.comnih.gov

This compound has proven to be a valuable internal standard in two major analytical separation techniques: capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). nih.gov Its use significantly improves the accuracy and reproducibility of MDA quantification.

In Capillary Electrophoresis , Me-MDA has been validated for the direct quantification of both free and total MDA in biological samples like rat liver microsomes and human plasma. nih.gov The CE method allows for the separation of native, underivatized MDA and Me-MDA, simplifying the analytical process. nih.gov Validation studies have confirmed the method's reliability, with results showing good correlation with reference methods like isotope-dilution gas chromatography-mass spectrometry (ID-GC-MS). oup.comnih.gov The CE technique using Me-MDA as an internal standard is characterized by short analysis times and low detection limits. nih.govnih.gov

In High-Performance Liquid Chromatography , Me-MDA is used as an internal standard in methods that typically involve derivatization of the aldehydes to enhance detection. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.gov An HPLC method using Me-MDA as an internal standard for plasma MDA analysis demonstrated excellent linearity, recovery, and precision. nih.gov This method involves an alkaline hydrolysis step to release protein-bound MDA, ensuring the measurement of total MDA. nih.gov The use of Me-MDA corrects for variations in both the hydrolysis and derivatization steps, leading to a robust and reproducible assay for assessing lipid peroxidation. nih.gov However, it has been noted that for urine samples, Me-MDA may not be a suitable internal standard when using DNPH for derivatization due to differential derivatization yields caused by matrix interference. researchgate.net

Table 3: Validation Parameters for Me-MDA as an Internal Standard in CE and HPLC

| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Analyte Form | Native (underivatized) nih.gov | Derivatized with DNPH nih.gov |

| Matrix | Rat Liver Microsomes, Human Plasma nih.gov | Human Plasma nih.gov |

| Detection Wavelength | 260 nm nih.gov | UV detection nih.gov |

| Limit of Detection (LOD) | 0.2 µM (MDA), 0.5 µM (Me-MDA) nih.gov | Not specified |

| Linear Range | 0-200 µM researchgate.net | 0-100 µM nih.gov |

| Correlation Coefficient (r²) | >0.99 nih.gov | >0.99 nih.gov |